molecular formula C14H14FN3O B8309521 5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide

5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide

Cat. No. B8309521
M. Wt: 259.28 g/mol
InChI Key: QYAQXSDOCGAFKG-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Use the General Procedure 6-2, using 4-fluoro-benzylamine (551 mg, 4.4 mmol), lithium 5-(tert-butoxycarbonylamino-methyl)-pyridine-2-carboxylate (740 mg, 2.93 mmol) and DIEA (2.6 mL) as cosolvent, to give the title compound as a white solid (200 mg, 26%). MS (ES+) m/z: 260 (M+H)+.
Quantity
551 mg
Type
reactant
Reaction Step One
Name
lithium 5-(tert-butoxycarbonylamino-methyl)-pyridine-2-carboxylate
Quantity
740 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Yield
26%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.C(OC([NH:17][CH2:18][C:19]1[CH:20]=[CH:21][C:22]([C:25]([O-])=[O:26])=[N:23][CH:24]=1)=O)(C)(C)C.[Li+].CCN(C(C)C)C(C)C>>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:7][C:25]([C:22]2[CH:21]=[CH:20][C:19]([CH2:18][NH2:17])=[CH:24][N:23]=2)=[O:26])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
551 mg
Type
reactant
Smiles
FC1=CC=C(CN)C=C1
Step Two
Name
lithium 5-(tert-butoxycarbonylamino-methyl)-pyridine-2-carboxylate
Quantity
740 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC=1C=CC(=NC1)C(=O)[O-].[Li+]
Step Three
Name
Quantity
2.6 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CNC(=O)C2=NC=C(C=C2)CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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